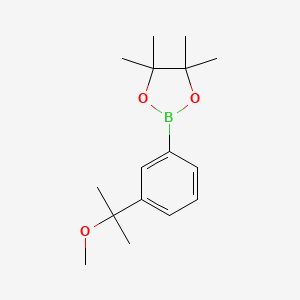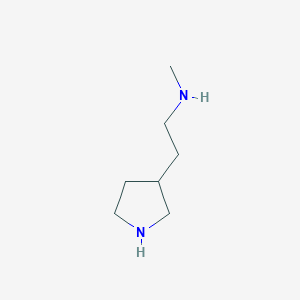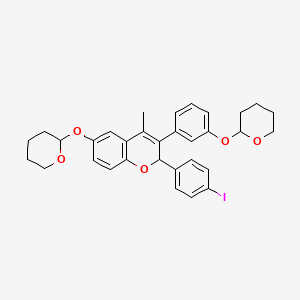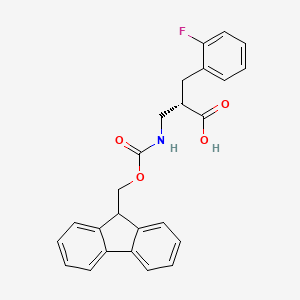
Isochroman-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochroman-8-ol is a chemical compound that belongs to the class of isochromans, which are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Isochroman-8-ol can be synthesized through several methods. One common synthetic route involves the oxa-Pictet–Spengler reaction, which starts from aldehydes and alcohols. This reaction is particularly efficient with benzaldehyde derivatives, as they generate stable oxonium intermediates . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which expands the scope and rate of the reaction . Industrial production methods often focus on optimizing these reactions for scalability and efficiency.
Chemical Reactions Analysis
Isochroman-8-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Scientific Research Applications
Isochroman-8-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isochroman-8-ol involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Isochroman-8-ol can be compared with other similar compounds, such as:
6-methoxy-1,1,3,7-tetramethylthis compound: Known for its bioactive properties.
Glucoside B: Another bioactive isochroman derivative.
Aspergillus pseudodeflectus: A natural product containing the isochroman structure. This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromen-8-ol |
InChI |
InChI=1S/C9H10O2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,10H,4-6H2 |
InChI Key |
GQFUKDAITCYBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


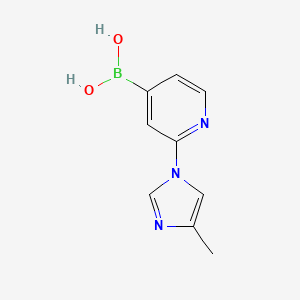

![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
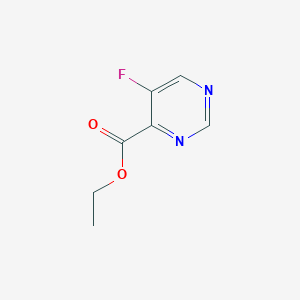


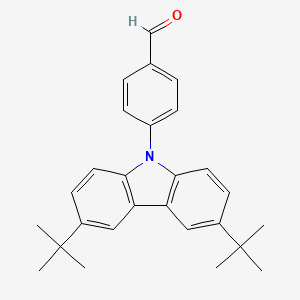
![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
